3-Methyl-4-(2-methyloxiran-2-yl)-1,2-thiazole
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Overview
Description
3-Methyl-4-(2-methyloxiran-2-yl)-1,2-thiazole is an organic compound that features a thiazole ring substituted with a methyl group and an oxirane (epoxide) ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-4-(2-methyloxiran-2-yl)-1,2-thiazole typically involves the reaction of appropriate thiazole precursors with epoxide-forming reagents. One common method includes the use of oxirane derivatives in the presence of catalysts to facilitate the formation of the epoxide ring. The reaction conditions often require controlled temperatures and specific solvents to ensure the desired product is obtained with high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to optimize yield and efficiency while maintaining safety and environmental standards. The use of flow microreactor systems has been explored to enhance the efficiency and sustainability of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
3-Methyl-4-(2-methyloxiran-2-yl)-1,2-thiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring to dihydrothiazole derivatives.
Substitution: Nucleophilic substitution reactions can occur at the oxirane ring, leading to the formation of different substituted thiazole derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines, thiols, and alcohols can react with the oxirane ring under mild conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while nucleophilic substitution can produce a variety of substituted thiazole derivatives.
Scientific Research Applications
3-Methyl-4-(2-methyloxiran-2-yl)-1,2-thiazole has several applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 3-Methyl-4-(2-methyloxiran-2-yl)-1,2-thiazole involves its interaction with molecular targets such as enzymes and receptors. The oxirane ring can undergo nucleophilic attack, leading to the formation of covalent bonds with biological molecules. This interaction can modulate the activity of enzymes or receptors, thereby exerting its effects on biological systems.
Comparison with Similar Compounds
Similar Compounds
- 4-Methyl-5-(2-methyloxiran-2-yl)-1,2-thiazole
- 2-Methyl-3-(2-methyloxiran-2-yl)-1,2-thiazole
- 5-Methyl-4-(2-methyloxiran-2-yl)-1,2-thiazole
Uniqueness
3-Methyl-4-(2-methyloxiran-2-yl)-1,2-thiazole is unique due to the specific positioning of the methyl and oxirane groups on the thiazole ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
Properties
IUPAC Name |
3-methyl-4-(2-methyloxiran-2-yl)-1,2-thiazole |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NOS/c1-5-6(3-10-8-5)7(2)4-9-7/h3H,4H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HMRIXJIWHMHQGS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NSC=C1C2(CO2)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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